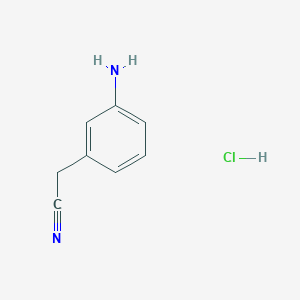
2-(3-Aminophenyl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2. It is a derivative of acetonitrile and contains an amino group attached to a phenyl ring. This compound is often used in chemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)acetonitrile hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitrophenylacetonitrile using iron powder and ammonium chloride in ethanol and water at 85°C for 1 hour. The reaction mixture is then filtered, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Iron Powder and Ammonium Chloride: Used for the reduction of nitro groups to amino groups.
Hydrogen and Catalysts: Used in hydrogenation reactions to reduce nitro groups.
Major Products Formed
3-Aminophenylacetonitrile: Formed by the reduction of 3-nitrophenylacetonitrile.
Various Derivatives: Formed through substitution reactions involving the amino group.
Scientific Research Applications
2-(3-Aminophenyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: An organic compound with a similar structure but lacks the phenyl ring.
2-(2-Aminophenyl)acetonitrile: A positional isomer with the amino group attached to the second position of the phenyl ring.
Uniqueness
2-(3-Aminophenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
1129282-03-6 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-aminophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4,10H2;1H |
InChI Key |
ZLSZBBXIIWPIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


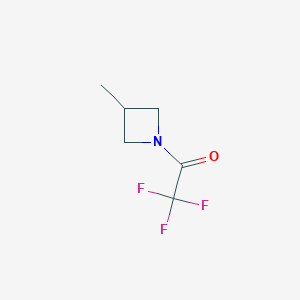


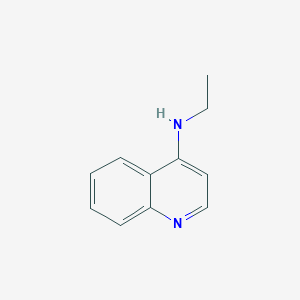
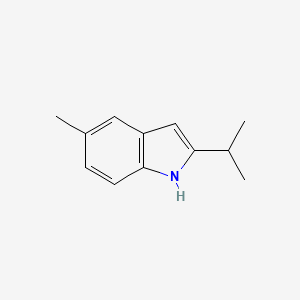

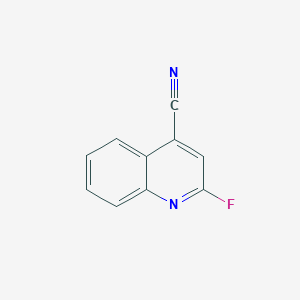
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

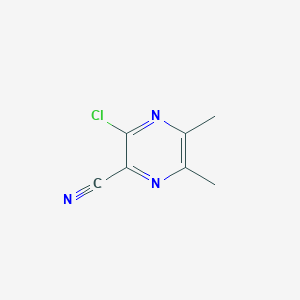

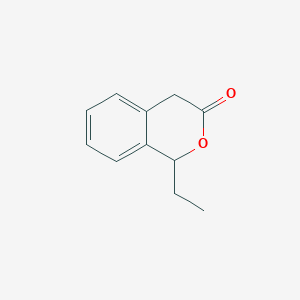

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
